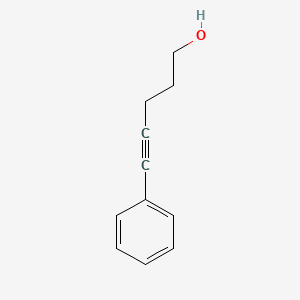

5-Phenyl-4-pentyn-1-ol

概要

説明

Mechanism-based Inactivation of Cytochromes by 5-Phenyl-1-pentyne

The study on the inactivation of cytochromes P450 2E1 and 2B1 by 5-phenyl-1-pentyne revealed that this compound effectively inhibits P450 2E1-dependent p-nitrophenol hydroxylation. The inactivation process was NADPH- and time-dependent, following pseudo-first-order kinetics. The study provided detailed kinetic parameters such as maximal rate constants, half-maximal inactivation concentrations (KI), and partition ratios. The formation of a heme adduct was confirmed through HPLC and mass spectrometry, indicating a strong interaction between 5-phenyl-1-pentyne and the cytochrome's heme group .

Structure and Electroconductivity of Polyacetylene Derivative

The crystal structure of a polyacetylene derivative, specifically poly(5-p-(trans-4-pentacyclohexyl)phenoxy-1-pentyne), was determined using X-ray diffraction. The study found that the polymer forms a smectic hexagonal structure with an alternating comblike conformation of side chains. Upon application of shear stress, the polymer chains align in a way that significantly enhances electroconductivity anisotropy, with the conductivity parallel to the backbone increasing upon doping with iodine .

Base-catalyzed Cycloisomerization of 5-cyano-pentyne Derivatives

A novel base-catalyzed cycloisomerization of 5-cyano-pentyne derivatives was developed, providing an efficient and metal-free synthesis of 3-cyano-4,5-dihydro-1H-pyrroles. The reaction is characterized by a tandem process that includes 1,3-cyano migration, resulting in good to excellent yields and demonstrating atom economy .

Synthesis and Desulfurization of 5-(Phenylthio)pyrano[3,2-c] benzopyrans

The synthesis of 5-(phenylthio)pyrano[3,2-c] benzopyrans was achieved through the reaction of 5-phenylthio-4-penten-1-ol with salicylaldehyde. The process involved in situ intramolecular cycloaddition of substituted o-quinonemethides, leading to high yields and the formation of isomers depending on the starting material's configuration. Further desulfurization steps allowed the conversion to other derivatives, showcasing the versatility of the synthetic approach .

Building Block for Synthesis of δ-Lactones

2-(Phenylthio)-2-penten-5-olide, derived from δ-valelolactone, was identified as a new building block for synthesizing 3-substituted δ-lactones. The compound exhibited high electrophilic reactivity towards carbon nucleophiles, enabling the synthesis of various 3-substituted pentan-5-olides and 2-penten-5-olides .

Crystal Structure of 5-{[(4′-Heptoxy-biphenylyl-4-yl)oxy]carbonyl}-1-pentyne

The crystal structure of 5-{[(4′-heptoxy-biphenylyl-4-yl)oxy]carbonyl}-1-pentyne was elucidated using wide-angle X-ray diffraction, transmission electron microscopy, and atomic force microscopy. The compound crystallizes in the monoclinic P112/m space group, with specific cell parameters and a calculated cell density. The study provides insights into the molecular arrangement and potential applications in material science .

Conformation-specific Spectroscopy

Conformation-specific spectroscopy was used to study 4-phenyl-1-butyne and 5-phenyl-1-pentyne. The research identified multiple conformations for each compound and used computational methods to predict low-energy structures. Rotational band contour analysis helped assign transitions to specific conformations, contributing to the understanding of the molecular structure and behavior of these compounds .

Synthesis of Pentenyl Phenyl Acrylic Acid

A concise synthesis of pentenyl phenyl acrylic acid, a structural unit of pepticinnamin E, was developed. The synthetic strategy involved a five-step procedure with high stereoselectivity and overall yield. Techniques such as the Wittig-Horner reaction and the Sonogashira reaction were employed, followed by hydrogenation to achieve the desired product .

科学的研究の応用

Catalytic Applications

5-Phenyl-4-pentyn-1-ol has been studied for its role in catalytic reactions. A study by Pouy et al. (2012) revealed its use in intramolecular hydroalkoxylation and hydroamination of alkynes catalyzed by Cu(I) complexes, showing its potential in forming ether and imine products with high yield and stereoselectivity (Pouy et al., 2012).

Conformation-Specific Spectroscopy

The compound's unique structural features have been explored in conformation-specific spectroscopy. Research by Selby and Zwier (2005) on 5-phenyl-1-pentyne, a closely related compound, provided insights into its different low energy conformations and the effects on spectroscopic properties (Selby & Zwier, 2005).

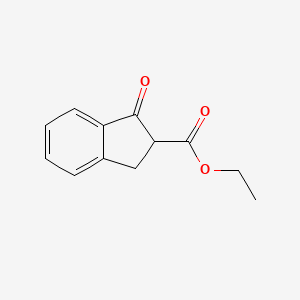

Synthesis of Carbocyclic Rings

5-Phenyl-4-pentyn-1-ol is also a precursor in the synthesis of complex carbocyclic rings. Li et al. (2007) demonstrated its use in synthesizing seven-membered carbocyclic rings via a microwave-assisted process, underscoring its utility in organic synthesis (Li, Kyne, & Ovaska, 2007).

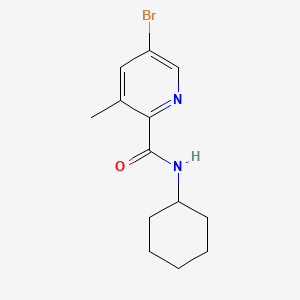

Pharmaceutical Research

In the context of pharmaceutical research, Koketsu et al. (2001) synthesized 1,4-oxaselenins from 5-phenyl-1-pentyne derivatives, showing potential as antitumor agents (Koketsu et al., 2001).

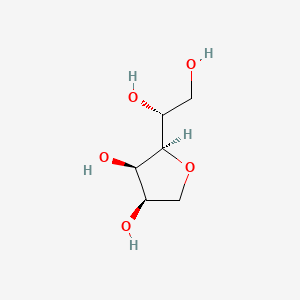

Organotransition Metal Chemistry

The compound's derivatives have been utilized in organotransition metal chemistry. Weyershausen et al. (2000) synthesized carbohydrate-derived 4-pentyn-1-ols, including 5-phenyl-4-pentyn-1-ol, for cycloisomerization at chromium or tungsten templates, leading to the formation of complex metal complexes (Weyershausen, Nieger, & Dötz, 2000).

Computational Studies

Computational studies have been conducted to understand the behavior of 5-phenyl-4-pentyn-1-ol in reactions. Sheng et al. (2002) carried out computational studies with density functional theory to explore its cycloisomerization processes, providing a deeper understanding of its chemical reactivity (Sheng, Musaev, Reddy, McDonald, & Morokuma, 2002).

Safety And Hazards

特性

IUPAC Name |

5-phenylpent-4-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBCRIBCSOQZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456496 | |

| Record name | 5-phenyl-4-pentyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-4-pentyn-1-ol | |

CAS RN |

24595-58-2 | |

| Record name | 5-phenyl-4-pentyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

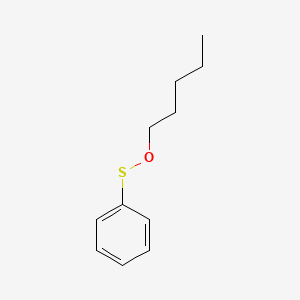

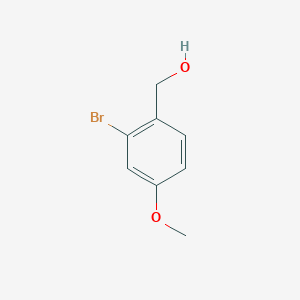

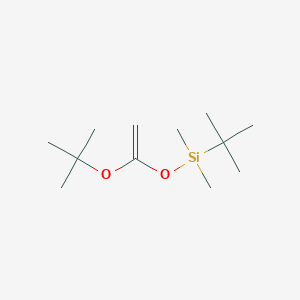

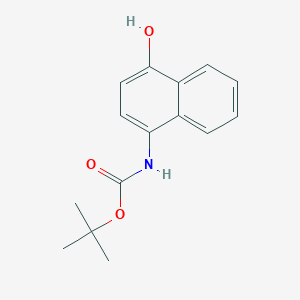

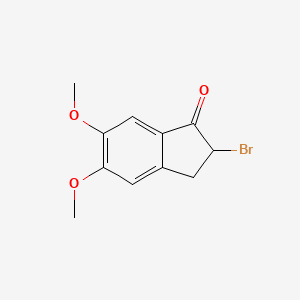

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl[2-(methylamino)ethyl]amine](/img/structure/B1279082.png)

![(Z)-Methyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate](/img/structure/B1279105.png)